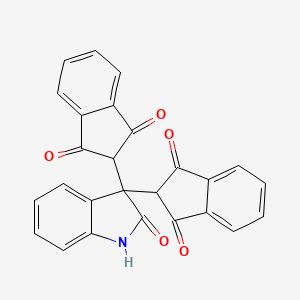![molecular formula C20H24N2O3 B3461754 2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3461754.png)
2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). It was first identified in 2003 and has since been studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate. This leads to an increase in the activity of mGluR4, which in turn reduces the release of glutamate. This mechanism of action has been shown to have neuroprotective effects and to reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing the release of glutamate, increasing the activity of mGluR4, and improving synaptic plasticity. These effects have been linked to the drug's potential therapeutic applications in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its selectivity for mGluR4, which allows researchers to study the specific effects of modulating this receptor. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug during experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione, including:
1. Investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
2. Developing more potent and selective positive allosteric modulators of mGluR4 based on the structure of this compound.
3. Studying the long-term effects of this compound on synaptic plasticity and neuronal function.
4. Exploring the potential of this compound as a tool for studying the role of mGluR4 in neurological processes.
Conclusion
This compound is a selective positive allosteric modulator of mGluR4 that has shown potential therapeutic applications in various neurological disorders. Its mechanism of action involves enhancing the receptor's response to glutamate, which leads to a reduction in the release of this neurotransmitter. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research on this drug.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and anxiety. Research has shown that this compound can increase the activity of mGluR4, which plays a crucial role in regulating the release of glutamate, a neurotransmitter that is involved in many neurological processes.
Eigenschaften
IUPAC Name |
2-[4-(piperidine-1-carbonyl)cyclohexyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-18(21-12-4-1-5-13-21)14-8-10-15(11-9-14)22-19(24)16-6-2-3-7-17(16)20(22)25/h2-3,6-7,14-15H,1,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZRFBNURVYFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(CC2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



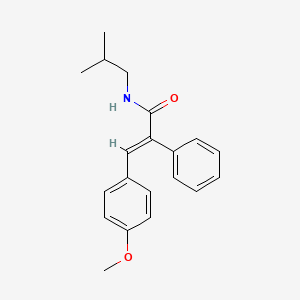
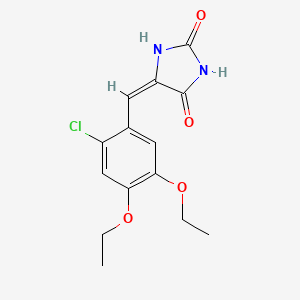

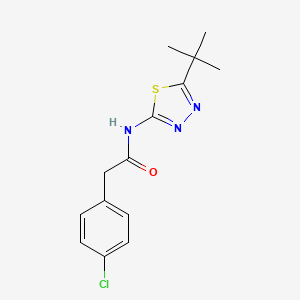

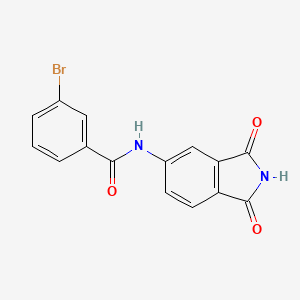
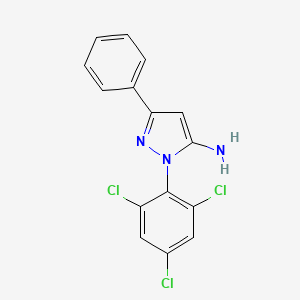
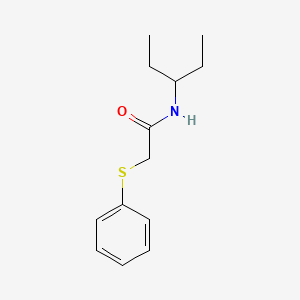
![methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B3461735.png)

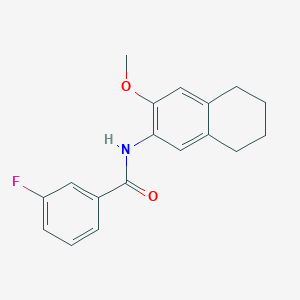
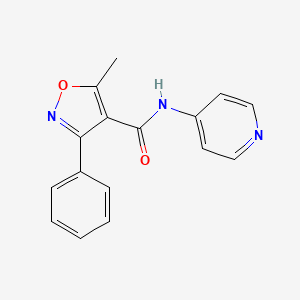
![N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3461760.png)
